molecular formula C12H17Cl2N B14436294 (p-Chloro-alpha-methylbenzyl)pyrrolidine hydrochloride CAS No. 74039-40-0

(p-Chloro-alpha-methylbenzyl)pyrrolidine hydrochloride

Cat. No.: B14436294
CAS No.: 74039-40-0
M. Wt: 246.17 g/mol
InChI Key: XTAGAGFEGRYFBL-UHFFFAOYSA-N
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Description

(p-Chloro-alpha-methylbenzyl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring attached to a benzyl group substituted with a chlorine atom at the para position and a methyl group at the alpha position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (p-Chloro-alpha-methylbenzyl)pyrrolidine hydrochloride typically involves the reaction of p-chloroacetophenone with pyrrolidine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

(p-Chloro-alpha-methylbenzyl)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorine atom in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of the chlorine atom with other functional groups.

Scientific Research Applications

(p-Chloro-alpha-methylbenzyl)pyrrolidine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (p-Chloro-alpha-methylbenzyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle with various applications in organic synthesis.

    Pyridine: An aromatic heterocycle with a nitrogen atom, used in pharmaceuticals and agrochemicals.

    Pyrrole: Another aromatic heterocycle with a nitrogen atom, known for its role in the synthesis of porphyrins and other bioactive molecules.

Uniqueness

(p-Chloro-alpha-methylbenzyl)pyrrolidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine and methyl groups in the benzyl moiety, along with the pyrrolidine ring, makes it a valuable compound for various research applications.

Properties

CAS No.

74039-40-0

Molecular Formula

C12H17Cl2N

Molecular Weight

246.17 g/mol

IUPAC Name

1-[1-(4-chlorophenyl)ethyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C12H16ClN.ClH/c1-10(14-8-2-3-9-14)11-4-6-12(13)7-5-11;/h4-7,10H,2-3,8-9H2,1H3;1H

InChI Key

XTAGAGFEGRYFBL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)N2CCCC2.Cl

Origin of Product

United States

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